Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate
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Overview
Description
Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound with the molecular formula C7H6BrNO3. It is known for its unique structure, which includes a bromine atom, a nitro group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 5-nitropyridine-3-carboxylic acid with bromine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and strong acids or bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridines, and carboxylic acids.
Scientific Research Applications
Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the nitro group.
Methyl 5-Nitro-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the bromine atom.
Methyl 5-Bromo-3-nitro-1,6-dihydropyridine-2-carboxylate: Similar structure but lacks the oxo group.
Uniqueness
Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the presence of both bromine and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5BrN2O5 |
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Molecular Weight |
277.03 g/mol |
IUPAC Name |
methyl 5-bromo-3-nitro-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrN2O5/c1-15-7(12)5-4(10(13)14)2-3(8)6(11)9-5/h2H,1H3,(H,9,11) |
InChI Key |
UIXRDUGFSLDBFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=O)N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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